

An In-depth Technical Guide to the Thermochemical Properties of Hexanophenone

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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

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This technical guide provides a comprehensive overview of the thermochemical data for **hexanophenone** (CAS 942-92-7), also known as caprophenone or pentyl phenyl ketone. The information presented herein is intended to support research and development activities where a thorough understanding of the energetic properties of this aromatic ketone is essential. This document details key thermochemical parameters, outlines the experimental methodologies for their determination, and provides visual representations of relevant processes and theoretical models.

Thermochemical Data Summary

The following table summarizes the available quantitative thermochemical data for **hexanophenone**. It is important to note that these values have been primarily determined through computational methods, specifically the Joback group-contribution method, and as such, represent estimations.^[1]

Property	Symbol	Value	Unit	Method
Heat of Vaporization	ΔH_{vap}	51.33	kJ/mol	Joback Method[1]
Heat of Formation (Ideal Gas, 298.15 K)	ΔH_f°	-167.06	kJ/mol	Joback Method[1]
Heat of Fusion	ΔH_{fus}	22.48	kJ/mol	Joback Method[1]
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	ΔG_f°	33.65	kJ/mol	Joback Method
Ideal Gas Heat Capacity (at various temperatures)	$C_{p,\text{gas}}$	See Table 2	J/(mol·K)	Joback Method

Table 2: Ideal Gas Heat Capacity of **Hexanophenone** (Joback Method)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
298.15	285.5
400	350.1
500	405.9
600	452.1
700	489.9
800	521.1
900	547.1
1000	569.2

Experimental Protocols

While specific experimental data for **hexanophenone** is limited in publicly available literature, the following sections describe the standard methodologies for determining the key thermochemical properties of aromatic ketones.

Determination of Enthalpy of Formation (ΔH_f°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like **hexanophenone** is typically determined indirectly from its enthalpy of combustion (ΔH_c°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Stainless steel combustion bomb (typically with a platinum lining)
- Crucible (platinum or quartz)
- Ignition wire (platinum or nichrome)
- Cotton fuse
- High-precision thermometer
- Oxygen cylinder and filling apparatus
- Pellet press

Procedure:

- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of high-purity **hexanophenone** is pressed into a pellet.
- **Bomb Assembly:** The pellet is placed in the crucible, and a weighed cotton fuse is attached to the ignition wire, with the other end in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Pressurization:** The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion.
- **Post-Combustion Analysis:** After the calorimeter has cooled, the bomb is depressurized, and the interior is rinsed. The rinsings are analyzed for the formation of nitric acid (from residual nitrogen in the bomb) and any unburnt carbon (soot).
- **Calculation:** The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the combustion of **hexanophenone** is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} \cdot \Delta T$. The heat of combustion of the sample is then corrected for the heat contributions from the ignition wire and the cotton fuse, as well as for the formation of nitric acid. The standard enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) is calculated from the constant-volume energy of combustion ($\Delta U_{\text{c}}^{\circ}$) using the relationship: $\Delta H_{\text{c}}^{\circ} = \Delta U_{\text{c}}^{\circ} + \Delta n_{\text{gas}}RT$ where Δn_{gas} is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation ($\Delta H_{\text{f}}^{\circ}$) is calculated using Hess's Law: $\Delta H_{\text{f}}^{\circ}(\text{Hexanophenone}) = \sum \Delta H_{\text{f}}^{\circ}(\text{products}) - \Delta H_{\text{c}}^{\circ}(\text{Hexanophenone})$

Determination of Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization can be determined by various methods, including gas chromatography and calorimetry.

Gas Chromatography Method: This method is suitable for volatile compounds and relates the retention time of the compound on a non-polar column to its vapor pressure.

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): For less volatile compounds, the enthalpy of sublimation can be determined from the temperature-vapor pressure dependence obtained by the Knudsen mass-loss effusion method, which can be performed using a TGA. The enthalpy of vaporization can then be derived.

Determination of Enthalpy of Fusion (ΔH_{fus}) via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, heat is absorbed by the sample, resulting in a measurable endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Apparatus:

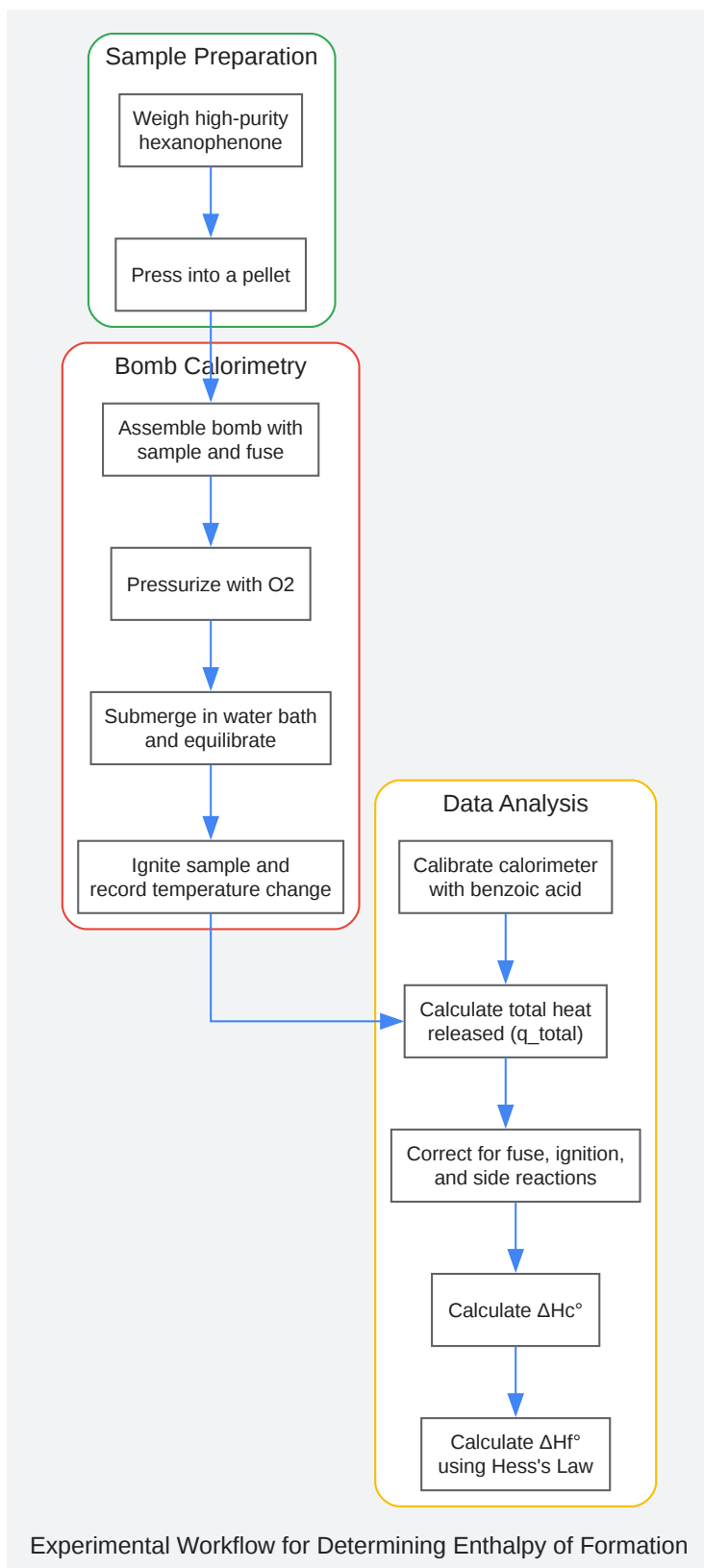
- Differential Scanning Calorimeter
- Sample pans (typically aluminum)
- High-purity inert purge gas (e.g., nitrogen or argon)

Procedure:

- Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of **hexanophenone** is hermetically sealed in a sample pan. An empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of **hexanophenone**.
- Data Collection: The sample is heated, and the heat flow to the sample is recorded as a function of temperature.

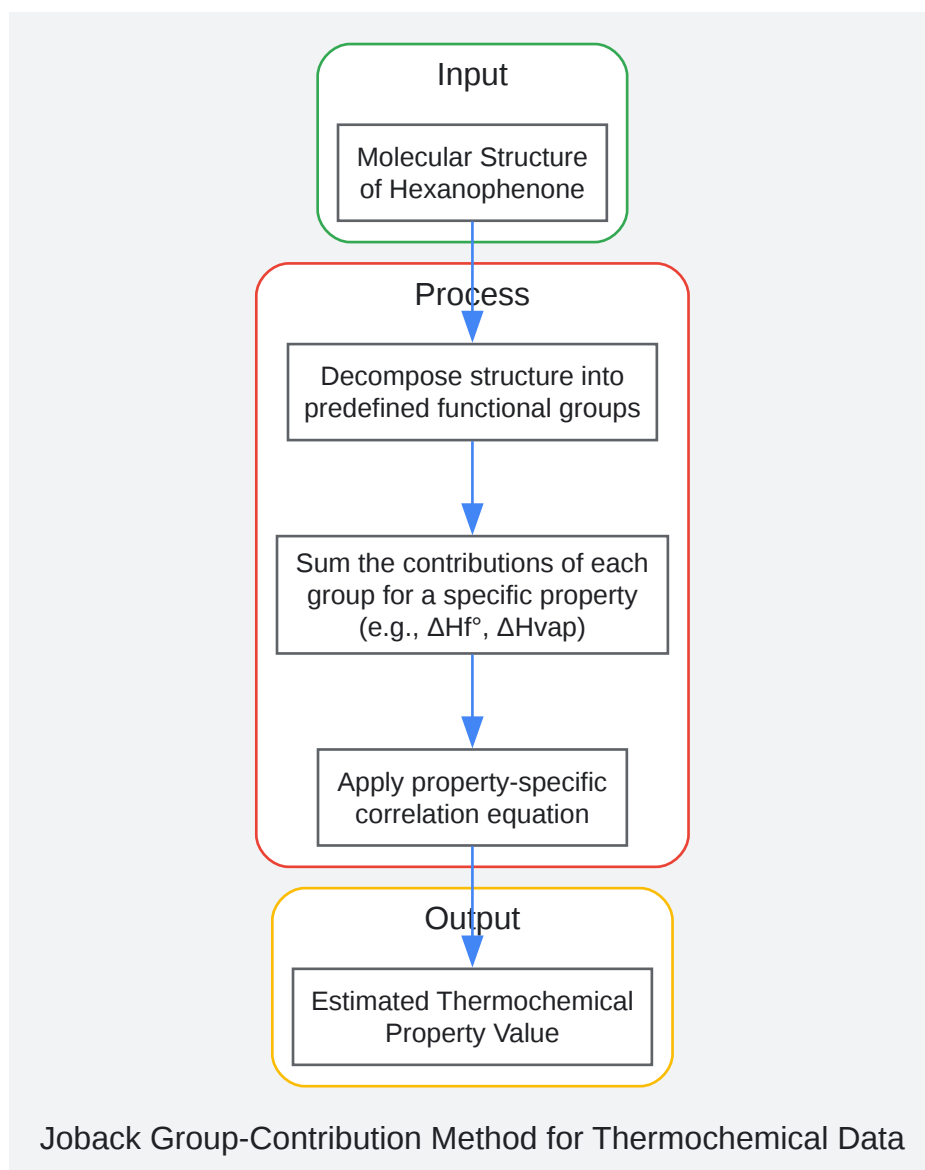
- **Data Analysis:** The resulting thermogram will show a peak corresponding to the melting of the sample. The area of this peak is integrated to determine the total heat absorbed during the phase transition. The enthalpy of fusion (ΔH_{fus}) is then calculated by dividing the total heat by the mass of the sample and multiplying by its molar mass.

Mandatory Visualizations



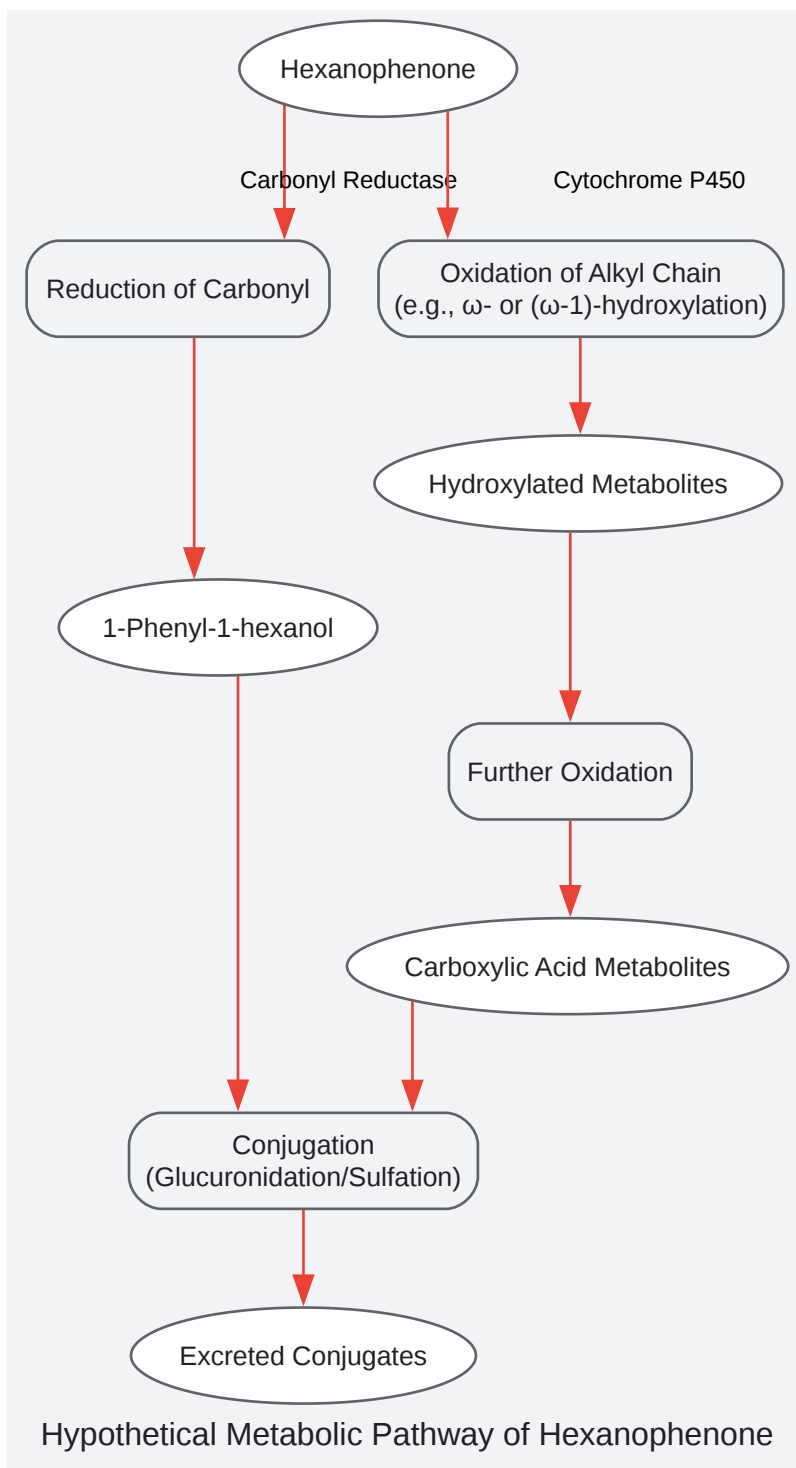
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Caption: Workflow for the experimental determination of the enthalpy of formation of **hexanophenone**.



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Caption: Logical diagram of the Joback group-contribution method for estimating thermochemical data.



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Caption: A hypothetical metabolic pathway for **hexanophenone** based on known ketone metabolism.

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References

- 1. researchgate.net [researchgate.net]
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